
3-Fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde: is a chemical compound with the molecular formula C11H12FNO2 and a molecular weight of 209.22 g/mol . This compound is characterized by the presence of a fluoro group, a methoxy group, and an azetidinyl group attached to a benzaldehyde core. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with 3-methoxyazetidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 3-Fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluoro group.
Major Products:
Oxidation: 3-Fluoro-4-(3-methoxyazetidin-1-yl)benzoic acid.
Reduction: 3-Fluoro-4-(3-methoxyazetidin-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated benzaldehyde derivatives on biological systems. It is also used in the development of fluorescent probes and imaging agents .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of novel mechanisms of action .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde is primarily related to its ability to interact with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, while the azetidinyl group provides additional steric and electronic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde: Similar in structure but with the fluoro group at a different position.
3-Fluoro-4-(3,3-difluoroazetidin-1-yl)benzaldehyde: Contains an additional fluoro group on the azetidinyl ring.
4-Fluoro-3-methoxybenzaldehyde: Lacks the azetidinyl group but has similar functional groups.
Uniqueness: 3-Fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde is unique due to the presence of both the fluoro and azetidinyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12FNO2 |
|---|---|
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
3-fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12FNO2/c1-15-9-5-13(6-9)11-3-2-8(7-14)4-10(11)12/h2-4,7,9H,5-6H2,1H3 |
Clave InChI |
ZONHGSFHLQXLMF-UHFFFAOYSA-N |
SMILES canónico |
COC1CN(C1)C2=C(C=C(C=C2)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


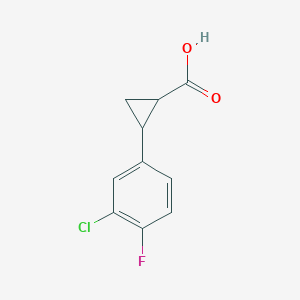
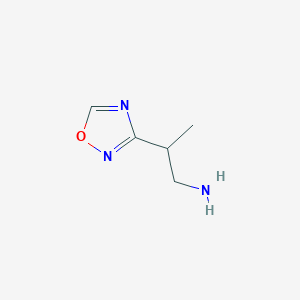
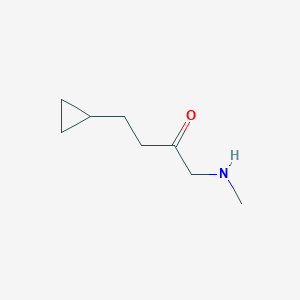
![3A-methyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13202287.png)
![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine](/img/structure/B13202291.png)


![2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202320.png)

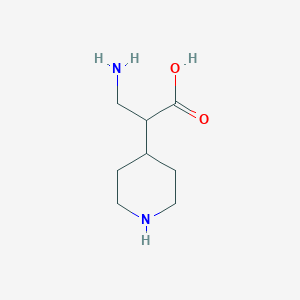
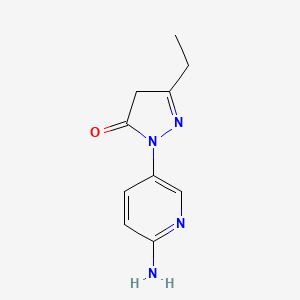

![[1-(Chloromethyl)cyclopropyl]cyclopentane](/img/structure/B13202345.png)

